molecular formula C11H17NO3 B1437059 tert-Butyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 860265-67-4

tert-Butyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B1437059
CAS No.: 860265-67-4
M. Wt: 211.26 g/mol
InChI Key: CGBZZSVXPMUYMV-UHFFFAOYSA-N
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Description

Tert-Butyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is a useful research compound. Its molecular formula is C11H17NO3 and its molecular weight is 211.26 g/mol. The purity is usually 95%.
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Biological Activity

tert-Butyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound notable for its unique structure and potential biological activities. This compound, with a molecular formula of C11_{11}H17_{17}NO3_3 and a molecular weight of approximately 211.26 g/mol, has garnered attention in medicinal chemistry, particularly in the synthesis of tropane alkaloids and as a reactant for developing various biological agents.

The biological activity of this compound is primarily linked to its structural features, which allow it to interact with various biological targets. The oxo group at the 7-position and the tert-butyl ester at the 2-position enhance its reactivity and solubility in polar solvents, making it suitable for further derivatization and functionalization in biological applications .

Synthesis and Derivatives

Research indicates that this compound serves as a precursor for synthesizing CCR3 antagonists , which are of interest in treating conditions like asthma and allergic responses . The synthesis typically involves multi-step organic reactions, allowing for the production of various derivatives that exhibit distinct biological properties.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals insights into their biological activities:

Compound NameCAS NumberSimilarityUnique Features
Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate198835-06-20.95Different oxo position
Tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate879687-92-00.93Isoindole structure
Tert-butyl 3-acetylpiperidine-1-carboxylate858643-92-20.93Piperidine ring

This table illustrates how variations in structure can influence biological activity, highlighting the unique properties of this compound .

Tropane Alkaloid Synthesis

In studies focused on the synthesis of tropane alkaloids, this compound has been utilized as a key intermediate. These alkaloids have been shown to possess significant pharmacological properties, including anticholinergic effects, which are beneficial in treating various neurological disorders.

Zebrafish Model Studies

Recent research using zebrafish models has investigated the developmental effects of compounds related to tert-butyl 7-oxo-2-azabicyclo[2.2.1]heptane. The findings suggest that these compounds can influence genetic expression and developmental pathways, providing insights into their potential therapeutic applications .

Properties

IUPAC Name

tert-butyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-6-7-4-5-8(12)9(7)13/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBZZSVXPMUYMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801171850
Record name 1,1-Dimethylethyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801171850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860265-67-4
Record name 1,1-Dimethylethyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860265-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801171850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
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tert-Butyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
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tert-Butyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 5
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tert-Butyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 6
tert-Butyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

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